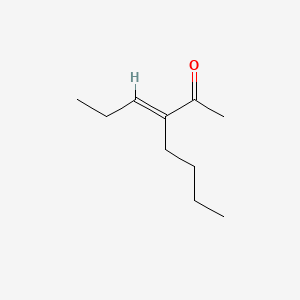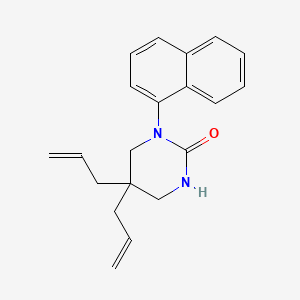
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Naphthalenyl Group: This step might involve a Friedel-Crafts alkylation reaction where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of Propenyl Groups: The propenyl groups can be introduced through a Wittig reaction or similar alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-5,5-di-2-propenyl-1-(1-phenyl)-2(1H)-pyrimidinone: Similar structure with a phenyl group instead of a naphthalenyl group.
Tetrahydro-5,5-di-2-propenyl-1-(1-benzyl)-2(1H)-pyrimidinone: Contains a benzyl group.
Uniqueness
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
35965-93-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H22N2O/c1-3-12-20(13-4-2)14-21-19(23)22(15-20)18-11-7-9-16-8-5-6-10-17(16)18/h3-11H,1-2,12-15H2,(H,21,23) |
InChI Key |
QGNQTXDVGFTFHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CNC(=O)N(C1)C2=CC=CC3=CC=CC=C32)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
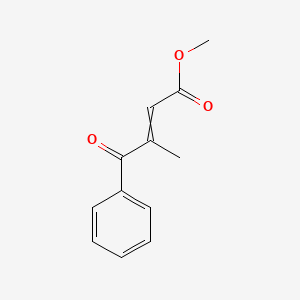
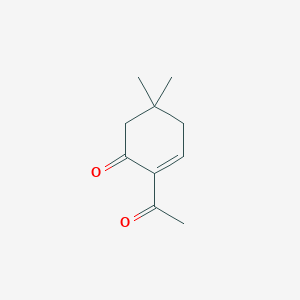
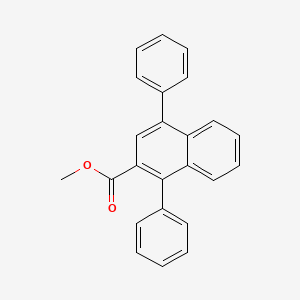


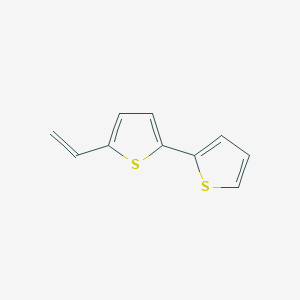

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
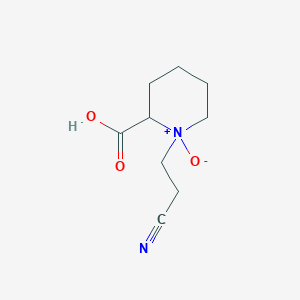
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
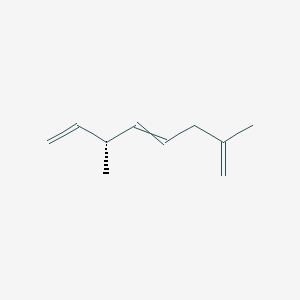
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
